N-[4-(benzylsulfamoyl)phenyl]acetamide

X-ray Crystallography Conformational Analysis Sulfonamide SAR

Ensure reproducibility in your sulfonamide-based research with N-[4-(benzylsulfamoyl)phenyl]acetamide (CAS 289061-13-8). Its unique benzyl substitution yields a distinct 'folded' conformation not found in unsubstituted or alkyl analogs, making it an essential building block for SAR studies and a benchmark for DFT calculations. Avoid uncontrolled variables; this specific geometry is critical for accurate molecular recognition and crystal packing analyses.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 289061-13-8
Cat. No. B2668570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzylsulfamoyl)phenyl]acetamide
CAS289061-13-8
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)
InChIKeyDRSDJLDHDNMXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzylsulfamoyl)phenyl]acetamide (CAS 289061-13-8): Structural and Physicochemical Baseline for Research Procurement


N-[4-(Benzylsulfamoyl)phenyl]acetamide (CAS 289061-13-8) is a synthetic sulfonamide derivative with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol [1]. This compound is structurally defined by a central phenyl ring bearing an acetamide group and a benzylsulfamoyl moiety [2]. It is primarily of interest to research groups investigating sulfonamide-based pharmacophores, given the historical and ongoing exploration of this class as enzyme inhibitors, including against targets like carbonic anhydrase and HIV protease [3].

Procurement Rationale: Why N-[4-(Benzylsulfamoyl)phenyl]acetamide (CAS 289061-13-8) Cannot Be Replaced by a Generic Sulfonamide Analog


The assumption that sulfonamide analogs are functionally interchangeable is a common procurement pitfall that can derail structure-activity relationship (SAR) studies. The specific substitution pattern of the benzyl group on the sulfamoyl nitrogen is a critical determinant of both three-dimensional conformation and physicochemical properties. N-[4-(Benzylsulfamoyl)phenyl]acetamide adopts a distinct 'folded' conformation with a defined dihedral angle between its aromatic rings, a feature not shared by simpler, unsubstituted, or alkyl-substituted analogs [1]. This unique solid-state geometry can profoundly influence intermolecular interactions, crystal packing, and potentially, molecular recognition at a biological target. Substituting this compound with a structurally similar but geometrically distinct analog, such as N-(4-sulfamoylphenyl)acetamide or the N-methyl derivative, will introduce uncontrolled variables in any experiment reliant on specific molecular shape or electronic distribution .

Quantitative Differentiation of N-[4-(Benzylsulfamoyl)phenyl]acetamide (CAS 289061-13-8) from Closest Analogs


Folded Molecular Conformation: Crystallographic Evidence for a Unique 3D Geometry

N-[4-(Benzylsulfamoyl)phenyl]acetamide exists in a folded conformation in the solid state, with the benzyl ring oriented over the central phenyl ring [1]. This geometry is distinct from simpler sulfonamide analogs which lack this secondary aromatic group and adopt more extended or planar conformations. The close proximity of the two aromatic rings, measured by the centroid-to-centroid distance, is a quantifiable structural feature that differentiates it from analogs like N-(4-sulfamoylphenyl)acetamide [2].

X-ray Crystallography Conformational Analysis Sulfonamide SAR

Coplanarity of Acetamide Group: A Distinctive Torsional Angle

The acetamide group in N-[4-(Benzylsulfamoyl)phenyl]acetamide is nearly coplanar with its attached phenyl ring, as defined by the C-C-N-C torsion angle of 11.1 (3)° [1]. This is a measurable difference from the N-(4-sulfamoylphenyl)acetamide analog, where the corresponding acetamide group deviates from the ring plane by 15.59 (12)° [2]. Such differences in planarity can affect electronic conjugation and the presentation of hydrogen-bonding functional groups.

Crystal Packing Torsion Angle Hydrogen Bonding

Lipophilicity (LogP) and Molecular Weight: Key Determinants of Membrane Permeability

The addition of a benzyl group substantially increases both the molecular weight and lipophilicity compared to simpler sulfonamide analogs. The XLogP3-AA value for N-[4-(benzylsulfamoyl)phenyl]acetamide is 1.6 [1], while the ACD/LogP value is 2.32 . This represents a significant increase in hydrophobicity compared to N-(4-sulfamoylphenyl)acetamide, which has a computed XLogP3 of 0.5 [2], and N-(4-(methylsulfamoyl)phenyl)acetamide (computed XLogP3 of 0.8) [3].

Lipophilicity Druglikeness Physicochemical Properties

Targeted Research Applications for N-[4-(Benzylsulfamoyl)phenyl]acetamide (CAS 289061-13-8)


Crystallography and Solid-State Analysis as a Model Compound

The well-resolved crystal structure of N-[4-(benzylsulfamoyl)phenyl]acetamide, with its defined conformation and hydrogen-bonding network, makes it an excellent model system for teaching or developing small-molecule crystallography techniques. Its 'folded' geometry serves as a benchmark for validating computational chemistry methods like density functional theory (DFT) calculations, allowing researchers to test a program's ability to accurately reproduce the experimentally observed intramolecular aromatic stacking and torsion angles [1].

Sulfonamide Pharmacophore Scaffold for SAR Studies

For medicinal chemistry programs investigating sulfonamide-based enzyme inhibitors, this compound is a valuable building block for structure-activity relationship (SAR) studies. The benzyl group provides a specific, measurable increase in lipophilicity and molecular bulk compared to hydrogen or methyl analogs [1]. This allows researchers to systematically probe the effects of hydrophobic interactions and steric fit on the binding affinity and selectivity of a lead series without introducing other structural changes .

Physicochemical Reference Standard in Analytical Method Development

The distinct combination of its sulfonamide core and benzyl side chain gives this compound a unique set of chromatographic and spectroscopic properties. With a calculated LogP around 2.3 and a molecular weight of 304.36 g/mol [1], it serves as a useful reference standard for calibrating reversed-phase HPLC retention times or for verifying the mass accuracy of LC-MS instrumentation when analyzing sulfonamide-containing compound libraries .

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